(2R,3S,11bR)-Dihydrotetrabenazine
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Overview
Description
(2R,3S,11bR)-Dihydrotetrabenazine is a chemical compound with the molecular formula C29H40N2O4. It is a derivative of tetrabenazine, a drug used to treat hyperkinetic movement disorders such as Huntington’s disease. This compound is known for its potential therapeutic applications and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,11bR)-Dihydrotetrabenazine involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,11bR)-Dihydrotetrabenazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of functional groups with others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are carried out under controlled conditions, often in inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, ethanol, and water are commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
(2R,3S,11bR)-Dihydrotetrabenazine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Researchers use it to investigate cellular processes and metabolic pathways.
Medicine: It has potential therapeutic applications in treating movement disorders and other neurological conditions.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control .
Mechanism of Action
The mechanism of action of (2R,3S,11bR)-Dihydrotetrabenazine involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, it reduces the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. This leads to a decrease in the release of these neurotransmitters into the synaptic cleft, thereby modulating neuronal activity and reducing hyperkinetic movements .
Comparison with Similar Compounds
Similar Compounds
Tetrabenazine: The parent compound, used to treat hyperkinetic movement disorders.
Valbenazine: A derivative with improved pharmacokinetic properties, used to treat tardive dyskinesia.
Deutetrabenazine: Another derivative with deuterium substitution, offering a longer half-life and reduced side effects
Uniqueness
(2R,3S,11bR)-Dihydrotetrabenazine is unique due to its specific stereochemistry, which influences its binding affinity and selectivity for VMAT. This makes it a valuable compound for studying the structure-activity relationships of VMAT inhibitors and developing new therapeutic agents .
Properties
Molecular Formula |
C19H29NO3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2R,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17+/m0/s1 |
InChI Key |
WEQLWGNDNRARGE-USXIJHARSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Origin of Product |
United States |
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